molecular formula C17H18F3N3O2S B11298106 1-(Pyridin-4-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

1-(Pyridin-4-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

Cat. No.: B11298106
M. Wt: 385.4 g/mol
InChI Key: ACUSPWOTOBEPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and a trifluoromethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine and piperazine rings.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the trifluoromethyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation can lead to the formation of pyridine N-oxides.

Mechanism of Action

The mechanism of action of 1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation.

Properties

Molecular Formula

C17H18F3N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C17H18F3N3O2S/c18-17(19,20)15-2-1-3-16(12-15)26(24,25)23-10-8-22(9-11-23)13-14-4-6-21-7-5-14/h1-7,12H,8-11,13H2

InChI Key

ACUSPWOTOBEPOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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